2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction using phenol and a suitable alkylating agent.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Thioether Formation: The thioether linkage can be formed by reacting the triazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Phenol, alkylating agents, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole ring and functional groups make it a potential candidate for drug development, particularly as an antifungal, antibacterial, or anticancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structure may find applications in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The phenoxymethyl and tert-butyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal with a complex structure and broad-spectrum activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
618441-48-8 |
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Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O2S/c1-20-9-8-10-22(17-20)29-26(33)19-35-27-31-30-25(18-34-24-11-6-5-7-12-24)32(27)23-15-13-21(14-16-23)28(2,3)4/h5-17H,18-19H2,1-4H3,(H,29,33) |
InChI Key |
QZPRBFBBXGAZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C(C)(C)C)COC4=CC=CC=C4 |
Origin of Product |
United States |
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